2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
The compound 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide (hereafter referred to as the target compound) is a multifunctional molecule featuring a fluorinated benzamide core, an indole-thioether linkage, and a 4-fluorobenzylamino-oxoethyl side chain. This article compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and synthetic considerations.
Properties
IUPAC Name |
2-fluoro-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O2S/c27-19-11-9-18(10-12-19)15-30-25(32)17-34-24-16-31(23-8-4-2-6-21(23)24)14-13-29-26(33)20-5-1-3-7-22(20)28/h1-12,16H,13-15,17H2,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUNOUALCLKSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide represents a novel chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to review the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- A fluoro group which may enhance lipophilicity and biological activity.
- An indole moiety known for various biological activities, including anticancer and antimicrobial properties.
- A benzamide structure that often contributes to the binding affinity in biological systems.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 392.44 g/mol.
Anticancer Activity
Research has indicated that compounds with indole structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines through both extrinsic and intrinsic pathways. A study investigating similar compounds reported IC50 values indicating potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed minimal inhibitory concentrations (MICs) in the range of 20–40 µM against Staphylococcus aureus and E. coli .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : The presence of the indole ring is associated with triggering apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their potential applications:
Table 1: Summary of Biological Activities
| Activity Type | Tested Compounds | IC50/MIC Values | Cell Lines/Bacteria |
|---|---|---|---|
| Anticancer | Indole derivatives | IC50 < 10 µM | MCF-7, A549 |
| Antimicrobial | Benzamide derivatives | MIC 20–40 µM | S. aureus, E. coli |
| Apoptosis Induction | Various indole compounds | N/A | HeLa cells |
Comparison with Similar Compounds
Structural Analogues with Fluorinated Benzamide-Indole Scaffolds
2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
- Structure: Shares the 2-fluorobenzamide and indole-ethyl backbone but lacks the thioether and 4-fluorobenzylamino-oxoethyl groups .
- Key Differences: Simpler side chain: The absence of the thioether and 4-fluorobenzylamino group reduces molecular weight (MW: ~352 g/mol vs. ~512 g/mol for the target compound) and may alter receptor binding kinetics.
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Structure : Contains a 4-fluorobenzylamine and indole-oxoacetamide motif but replaces the benzamide-ethyl-thioether with a simpler oxoacetamide linker .
- Electronic effects: The α-keto group may increase electrophilicity, affecting stability or reactivity in biological systems .
Compounds with Thioether or Sulfur-Containing Motifs
2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide
- Structure: Features a thiazolidinone-thioxo ring fused to indole, with a phenylethylacetamide side chain .
- Key Differences: Heterocyclic core: The thiazolidinone ring introduces additional hydrogen-bonding sites and planar rigidity, contrasting with the flexible thioether in the target compound. Molecular weight: Higher MW (~580 g/mol) due to the thiazolidinone and phenylethyl groups, which may impact bioavailability .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structure: Substitutes the indole with a dihydrothienylidene ring and lacks the 4-fluorobenzylamino group .
- Key Differences :
Physicochemical Properties
- Fluorination consistently lowers logP compared to non-fluorinated analogs, balancing hydrophobicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
